4-Cyano-5-methyl-2-oxo-6-propyl-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
4-Cyano-5-methyl-2-oxo-6-propyl-1,2-dihydro-3-pyridinecarboxamide is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-5-methyl-2-oxo-6-propyl-1,2-dihydro-3-pyridinecarboxamide typically involves the reaction of 2-pyridinecarboxamide with appropriate reagents under controlled conditions. One common method involves the use of cyano and propyl groups to modify the pyridine ring, followed by oxidation and reduction reactions to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-5-methyl-2-oxo-6-propyl-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: Substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the pyridine ring.
Scientific Research Applications
4-Cyano-5-methyl-2-oxo-6-propyl-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Cyano-5-methyl-2-oxo-6-propyl-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone: Similar in structure but with different functional groups.
4-Cyano-N-[[(2R,3S)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-8-[2…: Another compound with a similar pyridine ring structure but different substituents
Uniqueness
4-Cyano-5-methyl-2-oxo-6-propyl-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-cyano-5-methyl-2-oxo-6-propyl-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c1-3-4-8-6(2)7(5-12)9(10(13)15)11(16)14-8/h3-4H2,1-2H3,(H2,13,15)(H,14,16) |
InChI Key |
DBKIQKSLMBYCMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(C(=O)N1)C(=O)N)C#N)C |
Origin of Product |
United States |
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